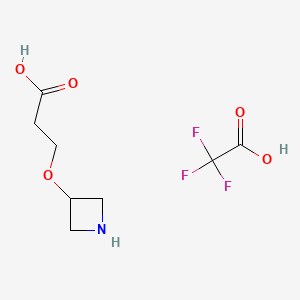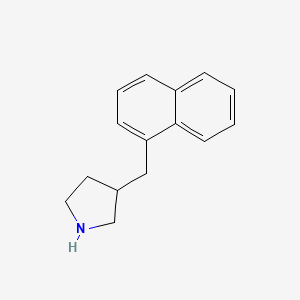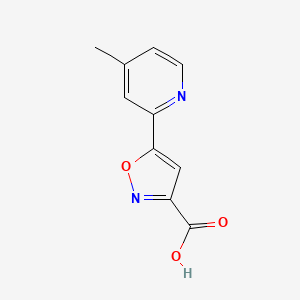
5-(4-Methyl-2-pyridyl)isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered isoxazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method employs the (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . These reactions are conducted under mild conditions, often in the presence of a base and a solvent such as ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and sustainable approaches to synthesize the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide: This compound shares a similar pyridine ring structure and exhibits antibacterial activity.
Pyridine derivatives: Various pyridine derivatives are known for their antimicrobial and antiviral activities.
Uniqueness
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to its isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and other scientific research areas.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-(4-methylpyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-2-3-11-7(4-6)9-5-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14) |
Clé InChI |
FXPGCUIIIFSUHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)C2=CC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


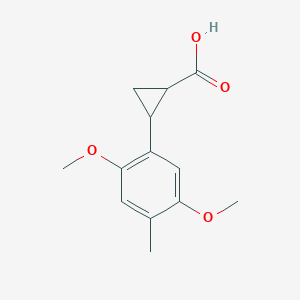
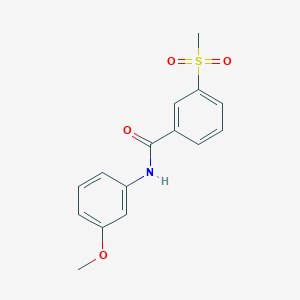
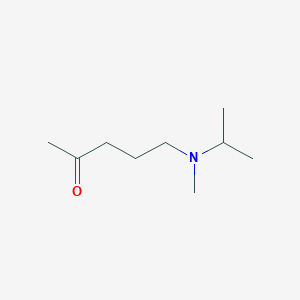


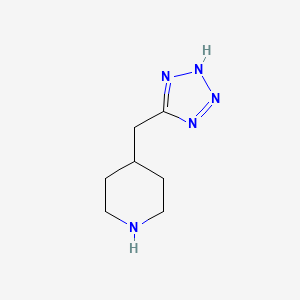
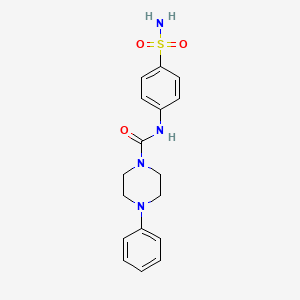

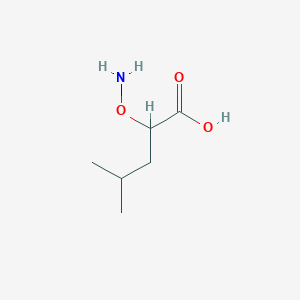
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
